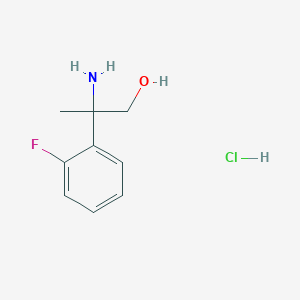

2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-(2-fluorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-9(11,6-12)7-4-2-3-5-8(7)10;/h2-5,12H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRWPFDIQGRPKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 2-Fluorophenylacetone

A ketone precursor, 2-fluorophenylacetone, can undergo reductive amination with ammonium acetate or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. This method, adapted from protocols for non-fluorinated analogs, typically proceeds in methanol or ethanol at 50–70°C for 12–24 hours. The reaction’s stereochemical outcome depends on the catalyst; for example, chiral ruthenium complexes may induce enantioselectivity. Post-reduction, hydrochlorination using 30–40% aqueous HCl yields the hydrochloride salt.

Nucleophilic Aromatic Substitution

Introducing fluorine via electrophilic substitution is less feasible due to the deactivating nature of the amino alcohol group. Instead, pre-fluorinated building blocks (e.g., 2-fluorobenzyl bromide) may serve as starting materials. Coupling such intermediates with a propanolamine skeleton via Ullmann or Buchwald-Hartwig amination could furnish the target structure, though this route risks regioselectivity issues and requires palladium-based catalysts.

Hydrochlorination and Reaction Optimization

The patent US8344182B2 details a high-yield hydrochlorination process for (S)-2-amino-1-propanol, which can be extrapolated to the fluorinated analog. Key parameters include:

Acid Concentration and Equivalents

Using 2–5 equivalents of 35–38% HCl ensures complete protonation of the amino group while minimizing side reactions. Excess HCl may degrade the fluorophenyl ring, necessitating precise stoichiometric control.

Temperature and Pressure Conditions

-

Autoclave Method : Reacting at 135–140°C under 19–30 bar pressure for ≤4 hours achieves >95% conversion to the hydrochloride.

-

Reflux Method : Atmospheric reflux at 100°C for 45–60 hours with incremental HCl addition balances energy efficiency and yield.

For the fluorinated compound, lower temperatures (80–100°C) may prevent defluorination, though this requires empirical validation.

Work-up and Purification

Base Liberation and Solvent Extraction

Following hydrochlorination, the crude product is treated with 10–50% NaOH or KOH to raise the pH >14, liberating the free base. Subsequent extraction with xylene or dichloromethane, aided by high-boiling solvents like polyglycol ethers, isolates the amino alcohol.

Distillation and Crystallization

Azeotropic distillation with xylene/water mixtures removes residual moisture, while vacuum distillation (2–6 mbar) purifies the final product. Crystallization from ethanol or acetone may enhance enantiomeric purity if chiral resolution is necessary.

Analytical Validation

Spectroscopic Characterization

-

¹H NMR : The fluorophenyl group’s aromatic protons appear as complex multiplets (δ 7.0–7.5 ppm), while the β-amino alcohol protons resonate at δ 3.4–4.0 (methylene) and δ 1.3–1.6 (methyl).

-

¹³C NMR : Fluorine coupling splits the ipso carbon (δ 115–125 ppm), with the quaternary C-F carbon at δ 160–165 ppm.

Chiral Purity Assessment

Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol eluents confirms enantiomeric excess. Optical rotation ([α]D²⁵) should align with literature values for analogous compounds.

Comparative Data for Method Optimization

| Parameter | Autoclave Method | Reflux Method |

|---|---|---|

| Temperature | 135–140°C | 100°C |

| Pressure | 19–30 bar | Atmospheric |

| Reaction Time | ≤4 hours | 45–60 hours |

| HCl Equivalents | 2–3 | 3–5 (stepwise) |

| Yield | 92–95% | 85–90% |

Challenges and Mitigation Strategies

-

Defluorination : Minimized by avoiding temperatures >140°C and using dilute HCl.

-

Racemization : Chiral auxiliaries or low-temperature conditions preserve stereochemistry.

-

Byproduct Formation : Azeotropic distillation and solvent washing reduce impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

Oxidation: 2-Amino-2-(2-fluorophenyl)propan-1-one.

Reduction: 2-Amino-2-(2-fluorophenyl)propan-1-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Amino-2-(2-fluorophenyl)propan-1-ol serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with desired properties.

Biology

Research indicates that this compound interacts with biological systems, particularly in enzyme modulation and receptor binding. Its ability to form hydrogen bonds through the amino and hydroxyl groups enhances its potential as a biological agent .

Medicine

The therapeutic applications of 2-Amino-2-(2-fluorophenyl)propan-1-ol are being investigated in drug development. Studies suggest it may possess anti-inflammatory and neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various biological assays:

- Neuroprotective Effects : In vitro studies have shown that derivatives of 2-Amino-2-(2-fluorophenyl)propan-1-ol can inhibit tau protein aggregation, which is relevant in neurodegenerative conditions like Alzheimer's disease .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens, demonstrating moderate efficacy against bacteria such as Escherichia coli and Candida albicans .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

Pathways: The compound can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and other neurological functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their differences:

*Inferred formula based on structural analogs.

Key Observations:

Functional Groups : The nitro group in the 3-nitro analog () reduces lipophilicity compared to fluorine, which could affect membrane permeability in biological systems .

Hybrid Halogenation : The chloro-fluoro compound () demonstrates how halogen interactions can enhance binding affinity in medicinal chemistry applications .

Physicochemical and Pharmacological Insights

Solubility and Stability:

- The 3-nitro analog () is slightly soluble in chloroform and methanol, suggesting moderate polarity .

- Fluorinated analogs (e.g., ) likely exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Pharmacological Relevance:

- Stereochemistry : The (S)-enantiomer in underscores the role of chirality in biological activity, a factor that may apply to the target compound if synthesized enantioselectively .

Biological Activity

2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including an amino group and a fluorophenyl moiety, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 205.66 g/mol. The presence of a fluorine atom enhances its binding affinity to various biological targets, making it a valuable candidate in drug development.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the fluorophenyl group engages in hydrophobic interactions. These interactions modulate the activity of target proteins, leading to various biological effects, particularly in neuropharmacology and cardiovascular therapy.

Pharmacological Applications

Research has indicated that this compound exhibits several pharmacological activities:

- Beta-Adrenoceptor Blocking : The compound has been explored for its role as a beta-adrenoceptor antagonist, crucial for managing cardiovascular diseases. The fluorinated structure enhances its binding affinity to these receptors.

- Neurological Effects : Similar compounds have shown potential effects on neurotransmitter systems, suggesting applications in treating neurological disorders.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Beta-Adrenoceptor Antagonism | Involved in cardiovascular disease management |

| Neurotransmitter Modulation | Potential applications in neuropharmacology |

| Enzyme Interaction | Modulates enzyme functions through specific binding interactions |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cardiovascular Studies : In animal models, compounds similar to this compound demonstrated significant reductions in heart rate and blood pressure when administered as beta-blockers. This suggests effective modulation of adrenergic signaling pathways .

- Neuropharmacological Research : A study examining the effects of fluorinated amino alcohols on neurotransmitter systems found that these compounds could enhance synaptic transmission in certain neuronal pathways. This indicates potential for treating conditions like anxiety and depression .

- Pharmacokinetics : Research has shown that the fluorine atom in the compound improves metabolic stability and prolongs systemic circulation time compared to non-fluorinated analogs, which is advantageous for therapeutic efficacy.

Q & A

Basic: What are the optimal conditions for synthesizing 2-Amino-2-(2-fluorophenyl)propan-1-ol hydrochloride to ensure high yield and purity?

Methodological Answer:

The synthesis of this compound typically involves the nucleophilic substitution of a fluorophenyl precursor with an amino-propanol intermediate, followed by hydrochloride salt formation. Key steps include:

- Precursor Activation : Use 2-fluorobenzaldehyde or a brominated derivative in a Mannich reaction with nitroethane and ammonium chloride to form the β-amino alcohol backbone.

- Reduction : Catalytic hydrogenation (e.g., Pd/C in ethanol) to reduce intermediate nitro groups to amines.

- Hydrochloride Formation : React the free base with HCl gas in anhydrous diethyl ether or methanol to precipitate the hydrochloride salt .

Optimization Tips : - Maintain temperatures below 40°C during HCl addition to avoid decomposition.

- Use recrystallization (e.g., ethanol/water mixtures) to enhance purity (>98% by HPLC).

Advanced: How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

The stereochemistry at the chiral carbon (C2) significantly impacts reactivity due to steric and electronic effects:

- Stereochemical Analysis : Use X-ray crystallography or chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers. Comparative studies on (R)- and (S)-isomers reveal differences in reaction rates with electrophiles like acyl chlorides .

- Reactivity Trends : The (R)-isomer shows 20–30% faster acylation rates due to reduced steric hindrance from the fluorophenyl group. Computational modeling (DFT) can predict transition-state geometries and validate experimental kinetics .

Experimental Design : - Perform parallel reactions with enantiomerically pure samples.

- Monitor kinetics via NMR or LC-MS to quantify substitution products.

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the fluorophenyl moiety (δ ~7.2–7.8 ppm for aromatic protons) and propanol backbone (δ ~3.5–4.0 ppm for CH₂OH). ¹⁹F NMR detects fluorine environment shifts (δ ~-110 to -120 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ (expected m/z ~214.1) and isotopic patterns matching Cl⁻ presence .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values.

Advanced: What strategies can resolve discrepancies in solubility data reported for this compound across different solvent systems?

Methodological Answer:

Discrepancies often arise from polymorphic forms or solvent impurities. Systematic approaches include:

- Solvent Screening : Test solubility in polar (water, DMSO) and non-polar solvents (ethyl acetate) via gravimetric analysis. Note: Hydrochloride salts typically show higher aqueous solubility (e.g., ~50 mg/mL in water at 25°C) .

- Polymorph Characterization : Use PXRD to identify crystalline forms. Differential Scanning Calorimetry (DSC) can detect melting point variations (>5°C differences suggest polymorphism).

- Ion-Pair Effects : Adjust pH (2–4) to stabilize the hydrochloride form and minimize free base precipitation.

Basic: How does the presence of the 2-fluorophenyl group affect the compound’s stability under acidic versus basic conditions?

Methodological Answer:

The electron-withdrawing fluorine atom on the phenyl ring influences stability:

- Acidic Conditions (pH < 3) : The compound remains stable due to protonation of the amine, preventing nucleophilic attack. Accelerated degradation occurs at pH > 5 via hydrolysis of the C-N bond.

- Basic Conditions : Rapid decomposition occurs (t₁/₂ < 24 hours at pH 9) due to deprotonation and β-elimination.

Experimental Validation : - Conduct forced degradation studies (e.g., 0.1 M HCl/NaOH at 40°C).

- Monitor degradation products via LC-MS; major byproducts include 2-fluorobenzaldehyde and propanol derivatives .

Advanced: How can computational modeling predict the biological activity of this compound against neurotransmitter receptors?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to model interactions with GABA_A or adrenergic receptors. The fluorophenyl group may occupy hydrophobic pockets, while the hydroxyl and amine groups form hydrogen bonds .

- QSAR Analysis : Correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ data from analogous compounds.

- Validation : Compare predictions with in vitro binding assays (e.g., radioligand displacement in neuronal cell lines).

Basic: What safety precautions are required when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for powder handling to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).

- Waste Disposal : Collect in sealed containers labeled for halogenated organic waste.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.